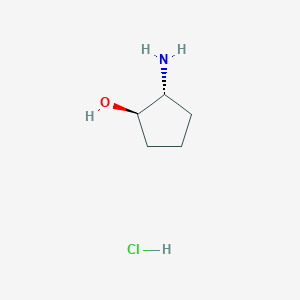
Trimethyl pyridine-2,4,6-tricarboxylate
Übersicht
Beschreibung
Trimethyl pyridine-2,4,6-tricarboxylate is an organic compound with the molecular formula C11H11NO6 It is a derivative of pyridine, where three carboxylate groups are attached to the 2, 4, and 6 positions of the pyridine ring, and the carboxylate groups are esterified with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl pyridine-2,4,6-tricarboxylate typically involves the oxidation of 2,4,6-trimethylpyridine. One common method is to add 2,4,6-trimethylpyridine to concentrated sulfuric acid at 0°C, followed by the gradual addition of chromium trioxide (CrO3). This reaction yields pyridine-2,4,6-tricarboxylic acid, which is then esterified with methanol to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl pyridine-2,4,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4,6-tricarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of ester groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Pyridine-2,4,6-tricarboxylic acid.
Reduction: Pyridine-2,4,6-tricarbinol.
Substitution: Products depend on the nucleophile used, such as pyridine-2,4,6-tricarboxamide when using ammonia.
Wissenschaftliche Forschungsanwendungen
Trimethyl pyridine-2,4,6-tricarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of trimethyl pyridine-2,4,6-tricarboxylate depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as catalytic activity or selective adsorption of gases. The molecular targets and pathways involved vary based on the specific metal ion and the structure of the resulting complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,4,6-tricarboxylic acid: The non-esterified form of trimethyl pyridine-2,4,6-tricarboxylate.
Trimethyl 2,2’6’,2’‘-terpyridine-4,4’,4’'-tricarboxylate: A similar compound with a terpyridine core instead of a pyridine core.
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various metal ions makes it valuable in the synthesis of MOFs and coordination polymers. Additionally, its ester groups can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties .
Eigenschaften
IUPAC Name |
trimethyl pyridine-2,4,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRVGJDUSQEIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25309-39-1 | |
| Record name | Trimethyl pyridine-2,4,6-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)






![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)


![(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B153608.png)

